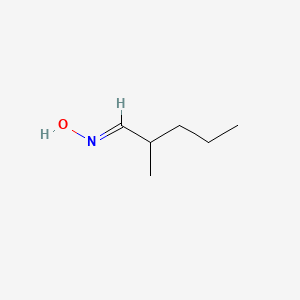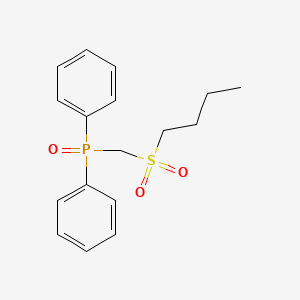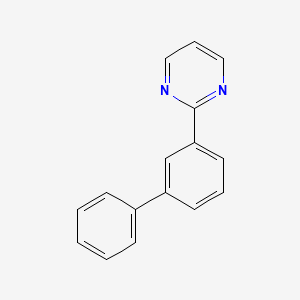
2-(3-Biphenylyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-3-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrimidine ring substituted with a biphenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobiphenyl with amidines under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrimidine ring.
Example Reaction:
Reactants: 3-bromobiphenyl, amidine
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide or ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-3-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The biphenyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyrimidine: Similar structure but with a single phenyl group instead of a biphenyl group.
2-(4-Methylphenyl)pyrimidine: Similar structure with a methyl-substituted phenyl group.
2-(4-Chlorophenyl)pyrimidine: Similar structure with a chlorine-substituted phenyl group.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)pyrimidine is unique due to the presence of the biphenyl group, which can enhance its hydrophobic interactions and binding affinity in biological systems. This structural feature can lead to improved pharmacokinetic properties and increased potency in medicinal applications.
Eigenschaften
Molekularformel |
C16H12N2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-(3-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-8-4-9-15(12-14)16-17-10-5-11-18-16/h1-12H |
InChI-Schlüssel |
CIHXPMHUOQCNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


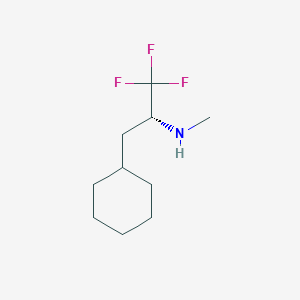
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
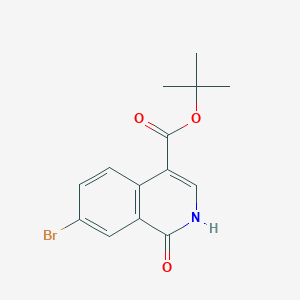

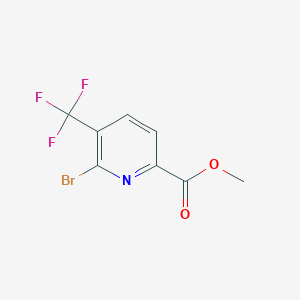
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
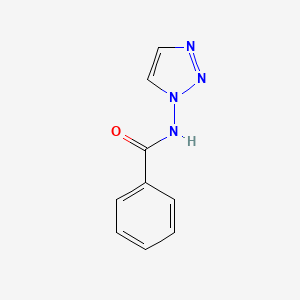
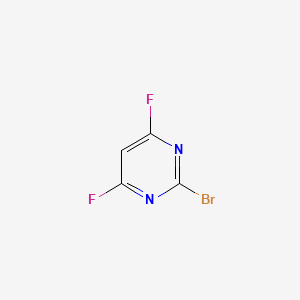
![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
